molecular formula C10H8BrNO2 B1608073 N-(3-Bromophenyl)succinimide CAS No. 58714-54-8

N-(3-Bromophenyl)succinimide

Cat. No. B1608073
CAS RN: 58714-54-8
M. Wt: 254.08 g/mol
InChI Key: PCDLFYCLBOATJZ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)succinimide is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 . It is used for proteomics research .


Chemical Reactions Analysis

N-bromosuccinimide, a related compound, is used in various chemical reactions, including radical substitution, electrophilic addition, and electrophilic substitution reactions in organic chemistry . It is often used as a first-line brominating agent in laboratories and other facilities .

Scientific Research Applications

Crystal Structure and Fungicidal Activities

N-(3-Bromophenyl)succinimide, a derivative of N-phenylsuccinimide, demonstrates notable structural features and potential fungicidal activities. The crystal structures of various N-phenylsuccinimides, including N-(3-bromophenyl)succinimide, have been analyzed. These studies reveal significant twisting in the molecule's structure and discuss its relation to fungicidal activity against Botrytis cinerea, a plant pathogen (Taira, Takayama, & Terada, 1988).

Complexation Studies in Solution

The compound's interaction with other molecules has been studied using techniques like FTIR spectroscopy. For instance, the complexation of 3-bromomultiflorine with succinimide in solution has been explored, highlighting the behavior of these molecular complexes in different states (Wysocka, Przybył, Wojciechowski, & Brzeziński, 2000).

Synthetic Applications

In synthetic chemistry, N-(3-Bromophenyl)succinimide has been used in various reactions. For example, its application in the one-step synthesis of 8-substituted xanthine derivatives at room temperature demonstrates its utility as an efficient reagent. This process is notable for its short reaction time and mild conditions, highlighting the compound's versatility in synthetic organic chemistry (Bandyopadhyay, Agrawal, Sathe, Sharma, & Kaushik, 2012).

Anticonvulsant Properties

Derivatives of N-(3-Bromophenyl)succinimide have been studied for their anticonvulsant properties. For example, N-morpholinomethyl-3-bromophenyl-succinimide and N-amino-3-bromophenylsuccinimide have shown effectiveness in tests related to seizure control, demonstrating the potential of these derivatives in medical applications (Rump, Ilczuk, & Walczyna, 1979).

Future Directions

While specific future directions for N-(3-Bromophenyl)succinimide are not mentioned in the search results, research into the synthesis and applications of related compounds, such as N-bromosuccinimide, continues to be an active area of study .

properties

IUPAC Name

1-(3-bromophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDLFYCLBOATJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373750
Record name N-(3-Bromophenyl)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromophenyl)succinimide

CAS RN

58714-54-8
Record name N-(3-Bromophenyl)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58714-54-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Yang, PI Brown, HH Lo, VJ Teets… - Journal of applied …, 1987 - Wiley Online Library
The N‐phenylsuccinimides are being evaluated as experimental agricultural fungicides. The purpose of this study was to examine the relationship between the electron withdrawing or …

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